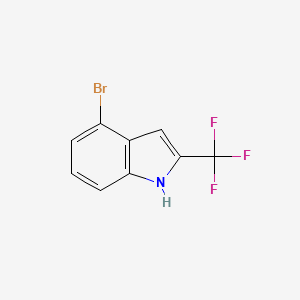

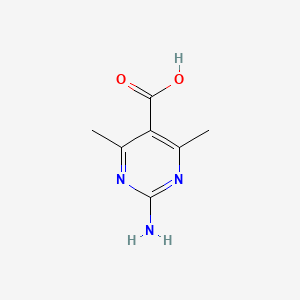

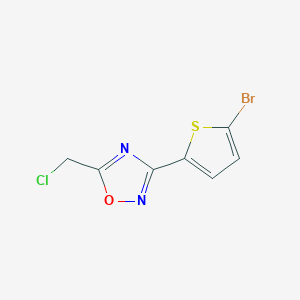

2-Amino-4,6-dimethylpyrimidine-5-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Amino-4,6-dimethylpyrimidine-5-carboxylic acid is a chemical compound . It is used in the preparation of substituted pyridazine- and pyridinecarboxamides as SCDs modulators .

Synthesis Analysis

New organic single crystals of 2-amino-4,6-dimethylpyrimidinium trifluoroacetate (AMPTF) were grown using the slow evaporation solution technique . The crystallographic information of the grown single crystal was collected by the single X-ray diffraction analysis .Molecular Structure Analysis

The structure of AMPTF was solved by SHELXS and SHELXL programs using the direct method . The Hirshfeld surfaces were used to examine the picture representation of various molecular crystal interconnects and 2D fingerprints of the present system .Chemical Reactions Analysis

The reaction mechanism of 2-amino-4,6-dimethylpyrimidine as a nucleophile has been discussed . It is essentially an aldol condensation .Physical And Chemical Properties Analysis

The numerous functional groups present in the AMPTF molecule were carried out by Fourier transform infrared spectrum analysis . UV–Vis–NIR and TG–DTA measurements were used to determine the optical quality and thermal stability of the grown crystal, respectively .Wissenschaftliche Forschungsanwendungen

Biophysical Studies and Peptide Synthesis

2-Amino-4,6-dimethylpyrimidine-5-carboxylic acid, through its related compound TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid), is significant in the field of biophysical studies and peptide synthesis. TOAC, being the first spin label probe incorporated in peptides via a peptide bond, has played a crucial role in analyzing peptide backbone dynamics and secondary structure. Techniques like EPR spectroscopy, X-ray crystallography, and NMR, among others, have been employed to study peptides containing TOAC, particularly in understanding peptide-protein and peptide-nucleic acid interactions. The incorporation of TOAC into peptides and proteins has provided insightful information regarding their structural orientation, especially concerning membrane interactions and alignments, and is anticipated to find increasing applications in the future (Schreier et al., 2012).

Ectoine Biosynthesis in Halotolerant Microorganisms

2-Amino-4,6-dimethylpyrimidine-5-carboxylic acid is related to ectoine, a compound synthesized by halotolerant microorganisms to combat osmotic stress in saline environments. Ectoine, recognized for stabilizing biomolecules and cells, is used in various fields, including cosmetics and medicine. Research has delved into the genetic and enzymatic aspects of ectoine biosynthesis in halophilic and halotolerant methanotrophs. Discoveries in this area, such as the identification of genes encoding specific enzymes of ectoine biosynthesis and the understanding of the organization/regulation of these biosynthetic pathways, are paving the way for a deeper comprehension of this critical natural compound and the possibility of targeted metabolic engineering of its producers (Reshetnikov et al., 2011).

Metathesis Reactions in Synthesis of β-Amino Acid Derivatives

The compound is also relevant in the context of metathesis reactions utilized in synthesizing and transforming functionalized β-amino acid derivatives. These reactions, including ring-opening, ring-closing, or cross-metathesis, are fundamental in accessing various cyclic β-amino acids or other densely functionalized derivatives. The review of these synthetic routes, focusing on selective and stereocontrolled methodologies, underscores the versatility and robustness of these methods in the creation of novel molecular entities, highlighting the compound's significance in synthetic and medicinal chemistry (Kiss et al., 2018).

Liquid-Liquid Extraction of Carboxylic Acids

2-Amino-4,6-dimethylpyrimidine-5-carboxylic acid, as part of the broader category of carboxylic acids, is pertinent in studies focused on their recovery from aqueous streams, a process critical in producing bio-based plastics. Liquid-liquid extraction (LLX) is a primary technology for this purpose. The review discusses solvent developments for LLX of carboxylic acids, covering new solvents like ionic liquids and improvements of traditional solvent systems. This area of research is particularly relevant due to the growing desire to produce organic acids through fermentative routes and the challenges associated with the extraction processes (Sprakel & Schuur, 2019).

Safety And Hazards

The safety data sheet suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Zukünftige Richtungen

The AMPTF single crystal is more suitable for electronic and optical domain applications . Nonlinear optics is a boundary of science and technology that materials have captivated and obtained extensive demand due to their divergent applications such as lasers, optical signal processing, optical data storage, frequency conversion, and optical switching . The synthesis of novel organic compounds with high NLO coefficients has fascinated innumerable researchers .

Eigenschaften

IUPAC Name |

2-amino-4,6-dimethylpyrimidine-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-3-5(6(11)12)4(2)10-7(8)9-3/h1-2H3,(H,11,12)(H2,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWCIFNSXTVBSQE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20697173 |

Source

|

| Record name | 2-Amino-4,6-dimethylpyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20697173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4,6-dimethylpyrimidine-5-carboxylic acid | |

CAS RN |

548773-13-3 |

Source

|

| Record name | 2-Amino-4,6-dimethylpyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20697173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-[2-(N'-hydroxycarbamimidoyl)-2-methylethyl]-N-methylcarbamate](/img/structure/B1373354.png)

![2-[(1-Benzyl-piperidin-4-yl)-methyl-amino]-ethanol](/img/structure/B1373356.png)

![2-[3-(Aminomethyl)phenoxy]butanenitrile hydrochloride](/img/structure/B1373357.png)

![5-Methyl-3-sulfanyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid](/img/structure/B1373359.png)

![1-Iodo-3-methylimidazo[1,5-a]pyridine](/img/structure/B1373368.png)

![(6-Methylbenzo[b]thiophen-2-yl)boronic acid](/img/structure/B1373375.png)